[1-(Aminomethyl)-3-ethylcyclopentyl]methanol
Description
[1-(Aminomethyl)-3-ethylcyclopentyl]methanol is a bicyclic amino alcohol with a cyclopentane backbone substituted with an aminomethyl group at position 1 and an ethyl group at position 2. Key physical properties, such as boiling point (~216°C) and density (~1.0 g/cm³), can be inferred from structurally similar alcohols like [1-(Aminomethyl)cyclopentyl]methanol (CAS 2239-31-8), which shares the cyclopentylmethanol core .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[1-(aminomethyl)-3-ethylcyclopentyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-2-8-3-4-9(5-8,6-10)7-11/h8,11H,2-7,10H2,1H3 |
InChI Key |
TYLQYTZPWXDBET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-3-ethylcyclopentyl]methanol typically involves the reaction of cyclopentane derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the Mannich reaction, where a cyclopentane derivative reacts with formaldehyde and a primary or secondary amine to form the desired product . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other synthetic routes that can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[1-(Aminomethyl)-3-ethylcyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(Aminomethyl)-3-ethylcyclopentyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. Its amino and hydroxyl groups can be modified to create compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s structure allows for the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-3-ethylcyclopentyl]methanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the derivative and its intended application.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
[1-(Aminomethyl)cyclopentyl]methanol (CAS 2239-31-8)
- Molecular Formula: C$7$H${15}$NO
- Molecular Weight : 129.20 g/mol
- Key Features: Lacks the 3-ethyl group present in the target compound.
1-Methylcyclopentanol (CAS 1462-03-9)
- Molecular Formula : C$6$H${12}$O
- Molecular Weight : 100.16 g/mol
- Key Features: A simpler analog without the aminomethyl group. The methyl group contributes to lower molecular weight and boiling point compared to the target compound. The absence of the amine functionality limits its reactivity in forming salts or conjugates .
rac-[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol Hydrochloride
- Molecular Formula: C${12}$H${16}$ClNO
- Molecular Weight : 225.72 g/mol
- Key Features: Incorporates a cyclopropane ring and a phenyl group. The hydrochloride salt improves stability and solubility .
Physicochemical Properties
*Note: Data for the target compound is extrapolated from analogs.
Biological Activity
[1-(Aminomethyl)-3-ethylcyclopentyl]methanol is an organic compound notable for its unique structural features, including a cyclopentane ring substituted with an aminomethyl group and an ethyl group. The presence of a primary alcohol functional group enhances its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and research findings.
Structural Characteristics
The structural complexity of this compound allows it to engage in diverse biological interactions. The compound's key features include:
- Cyclopentane Ring : Provides a rigid framework that influences binding interactions.
- Aminomethyl Group : Potential for hydrogen bonding and interaction with neurotransmitter systems.
- Hydroxymethyl Group : Involvement in redox reactions and potential for further chemical modifications.
Biological Activities
Preliminary studies and computational predictions suggest that this compound may exhibit several biological activities:
1. Anti-inflammatory Properties
Compounds similar in structure have been noted for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
2. Analgesic Effects
Given its structural analogs, the compound may possess analgesic properties, potentially acting on pain pathways in the central nervous system.
3. Antimicrobial Activity
Research indicates that compounds with similar structures can inhibit bacterial growth, suggesting that this compound might be a candidate for antibiotic development.
4. Neuroactive Properties
The interaction of the aminomethyl group with neurotransmitter systems hints at possible applications in treating neurological disorders.
The mechanism of action involves the interaction of the compound's functional groups with various biological molecules. The hydroxyl and amino groups can form hydrogen bonds, influencing the activity of enzymes or receptors involved in disease processes.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods:
- Reduction Reactions : Converting ketones or aldehydes to alcohols.
- Substitution Reactions : Utilizing alkyl halides to introduce substituents on the amino group.
- Oxidation Reactions : Transforming hydroxyl groups into carbonyl compounds under specific conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Aminobutanol | Amino alcohol with a four-carbon chain | Potential neuroprotective effects |
| 2-Amino-3-pentanol | Five-carbon chain with amino and hydroxyl | Exhibits antimicrobial properties |
| 3-Amino-2-methylpropan-1-ol | Branched-chain amino alcohol | Known for anti-inflammatory activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anti-inflammatory Study : A study demonstrated that structurally similar compounds inhibited the production of nitric oxide in macrophages, indicating potential anti-inflammatory effects.
- Neuroactive Research : Research on derivatives has shown modulation of serotonin receptors, suggesting implications for mood disorders.
- Antimicrobial Testing : Preliminary assays indicated that analogs exhibited significant inhibition against various bacterial strains, supporting further exploration as antibiotics.
Q & A
Q. What are the established synthetic routes for [1-(Aminomethyl)-3-ethylcyclopentyl]methanol?
- Methodological Answer : A common approach involves reductive amination or nitrile reduction. For example:
- Stepwise synthesis : Starting from a substituted cyclopentanone, introduce the aminomethyl group via a Strecker synthesis or nitrile intermediate. Reduction of the nitrile (e.g., using LiAlH4 or catalytic hydrogenation) yields the aminomethyl moiety .
- Example : describes synthesizing 1-(Aminomethyl)cyclopentanol from 1-nitromethylcyclopentanol via catalytic hydrogenation. Adapting this, this compound could be synthesized by introducing the ethyl group at the 3-position early in the sequence .
- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid side reactions like over-reduction or cyclopentanol ring opening.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and stereochemistry. For example, the ethyl group at C3 and aminomethyl at C1 produce distinct splitting patterns in the cyclopentane ring protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C9H19NO). Electrospray ionization (ESI) detects the [M+H]<sup>+</sup> ion at m/z 158.1545 .
- Polarimetry : If chiral centers are present (e.g., due to ethyl substitution), optical rotation measurements determine enantiomeric excess .
- Infrared Spectroscopy (IR) : Detect O–H (3300–3500 cm<sup>−1</sup>) and N–H (≈3350 cm<sup>−1</sup>) stretches .
Advanced Research Questions
Q. How does stereochemistry influence the synthesis and biological activity of this compound derivatives?
- Methodological Answer :
- Stereochemical Control : demonstrates enantiomeric separation using chiral auxiliaries (e.g., tert-butyl carbamate protection). For this compound, asymmetric catalysis (e.g., Jacobsen’s catalyst) could resolve enantiomers .
- Biological Impact : In adrenergic agonists (), stereochemistry determines receptor binding affinity. For example, (1R,3R) configurations may enhance α1-adrenergic activity compared to (1S,3S) .
- Experimental Design : Compare enantiomers in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetic studies) to establish structure-activity relationships (SAR) .
Q. How can researchers resolve contradictions in reported synthetic yields for similar aminocyclopentanol derivatives?
- Methodological Answer :
- Case Study : reports a 72% yield for 1-(Aminomethyl)-4-methoxycyclohexanamine, while cites lower yields (≈50%) for 1-(Aminomethyl)cyclopentanol. Contradictions may arise from:
- Protecting Groups : Methoxy groups () may stabilize intermediates, whereas unprotected alcohols () lead to side reactions.
- Reduction Methods : Catalytic hydrogenation () vs. borane-THF () affects selectivity.
- Resolution Strategy : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). Monitor intermediates via TLC or HPLC to identify bottlenecks .
Q. What computational and experimental approaches are suitable for studying the environmental impact of this compound?
- Methodological Answer :
- Biodegradability : Use OECD 301F (ready biodegradability test) to measure mineralization in aqueous media. Compare with analogs like 1-(Aminomethyl)cyclopentanol () .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202). Predicted LC50 values can be modeled using EPI Suite or TEST software .
- Green Chemistry : Replace traditional solvents (e.g., THF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce environmental footprint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
